(S)-N-(1,4-dihydroxybutan-2-yl)benzamide
説明
Contextualization within the Benzamide (B126) Class of Bioactive Compounds
Benzamides are a well-established class of organic compounds characterized by a carboxamido substituent attached to a benzene (B151609) ring. foodb.ca This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide array of pharmacological activities. walshmedicalmedia.comnanobioletters.com Benzamide derivatives have been developed as antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular agents. walshmedicalmedia.com
Prominent examples of benzamide-containing drugs include sulpiride, a dopamine (B1211576) receptor antagonist used in psychiatry, and a wide range of compounds investigated for their activity against enzymes like poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs). pharmaguideline.comsigmaaldrich.comresearchgate.net The broad utility of the benzamide scaffold underscores the potential of novel derivatives like (S)-N-(1,4-dihydroxybutan-2-yl)benzamide to exhibit interesting biological properties.
Significance of the Dihydroxybutan-2-yl Moiety in Structure-Activity Relationships
The (S)-N-(1,4-dihydroxybutan-2-yl) moiety is a critical determinant of the compound's potential biological activity. The presence of hydroxyl groups can significantly impact a molecule's properties in several ways:
Solubility and Polarity: The two hydroxyl groups increase the hydrophilicity of the molecule, which can influence its solubility in aqueous biological fluids and its ability to cross cell membranes.
Hydrogen Bonding: Hydroxyl groups are excellent hydrogen bond donors and acceptors, enabling strong interactions with amino acid residues in the binding sites of proteins and enzymes. This can contribute to high binding affinity and specificity.
Metabolic Sites: The hydroxyl groups can serve as sites for metabolic transformations, such as glucuronidation or sulfation, which are important for drug metabolism and clearance.
Chirality: The stereocenter at the 2-position of the butane (B89635) chain, with the (S)-configuration, is of paramount importance. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have vastly different pharmacological activities, potencies, and toxicities. nih.gov This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.
While direct structure-activity relationship (SAR) studies on this compound are not available, the principles of SAR analysis suggest that the length and functionalization of the N-alkyl chain are crucial for activity in many classes of bioactive compounds. nih.gov The dihydroxybutan-2-yl group provides a specific spatial arrangement of functional groups that can be explored for optimal interactions with a target.
Overview of Academic Research Perspectives on Analogous Structures
Academic research into benzamide analogs is extensive, providing a rich context for postulating the potential applications of this compound. Studies on related compounds have revealed a wide range of biological targets and therapeutic possibilities.
For instance, research has been conducted on benzamide analogs as negative allosteric modulators of neuronal nicotinic receptors, with structure-activity relationship studies highlighting the importance of the N-substituent in determining potency and selectivity. nih.gov Other work has focused on the development of benzamide derivatives as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). mdpi.com In these studies, the substituents on the benzamide core and the nature of the N-linked moiety were systematically varied to optimize inhibitory activity. mdpi.com
Furthermore, benzamide derivatives have been synthesized and evaluated for their antitumor properties, with some compounds designed as histone deacetylase (HDAC) inhibitors. researchgate.net The design of these molecules often involves a zinc-binding group, a linker, and a capping group, a paradigm into which the structure of this compound could potentially be adapted. The synthesis of benzamides with various heterocyclic and aromatic N-substituents has also led to the discovery of potent antimicrobial agents. nanobioletters.com
The exploration of N-substituted benzamides continues to be a fruitful area of research, with ongoing efforts to discover novel compounds with improved efficacy and safety profiles for a multitude of diseases. cyberleninka.rumdpi.com The systematic modification of the N-substituent, as exemplified by the dihydroxybutan-2-yl group, is a key strategy in this endeavor.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 296766-73-9 | bldpharm.com |
| Molecular Formula | C11H15NO3 | bldpharm.com |
| Molecular Weight | 209.24 g/mol | bldpharm.com |
| Purity | 95% | cymitquimica.com |
| Storage | Sealed in dry, 2-8°C | bldpharm.com |
Table 2: Overview of Research on Analogous Benzamide Structures
| Analog Class | Biological Target/Activity | Key Structural Insights | Reference |
| Pyridyl Benzamides | Neuronal Nicotinic Receptors (nAChRs) | Chain length of the N-substituent affects potency. | nih.gov |
| N-benzyl Benzamides | Butyrylcholinesterase (BuChE) | Strong inhibitory effects observed with specific N-benzyl groups. | mdpi.com |
| Benzamides with Heterocyclic Moieties | Tyrosinase Inhibition | Hybrid molecules show promising potential as effective inhibitors. | researchgate.net |
| N-Substituted Benzamides | Histone Deacetylases (HDACs) | Docking studies show hydrogen bonding and hydrophobic interactions are key. | researchgate.net |
| 4-Amino-N-(2-ethylphenyl)benzamide | Anticonvulsant Activity | Active in animal models, demonstrating CNS effects. | walshmedicalmedia.com |
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-[(2S)-1,4-dihydroxybutan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-7-6-10(8-14)12-11(15)9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOSGIOHZHZDEH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366677 | |
| Record name | (S)-N-(1,4-dihydroxybutan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296766-73-9 | |
| Record name | (S)-N-(1,4-dihydroxybutan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Stereochemical Control of S N 1,4 Dihydroxybutan 2 Yl Benzamide
Stereoselective Synthesis Approaches for (S)-N-(1,4-dihydroxybutan-2-yl)benzamide
The key stereocenter in this compound is located at the C2 position of the butanol backbone. The synthesis of this compound in its enantiomerically pure (S)-form requires a strategy that can establish this specific configuration. The final step is typically the formation of the amide bond between the chiral amine precursor, (S)-2-aminobutane-1,4-diol, and benzoic acid or its activated derivatives. Therefore, the primary challenge lies in the stereoselective synthesis of this aminodiol precursor.
Chiral pool synthesis leverages the use of naturally occurring, inexpensive, and enantiomerically pure starting materials to serve as a foundation for the target molecule. This approach transfers the inherent chirality of the starting material to the final product, avoiding the need for a de novo asymmetric step. For the synthesis of the (S)-2-aminobutane-1,4-diol precursor, several natural amino acids and related compounds can be considered.
| Chiral Starting Material | Key Transformations Required | Advantage |
| L-Aspartic Acid | Selective reduction of both carboxyl groups to primary alcohols. | The stereocenter with the amino group is already correctly configured. |
| L-Malic Acid | Conversion of a carboxyl group and the existing hydroxyl group. | Readily available and provides a different set of functional group handles. |
| L-Serine | Chain extension followed by functional group manipulations. | A proven starting point for similar chiral building blocks. researchgate.net |
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis by creating the desired stereocenter during the reaction sequence using a small amount of a chiral catalyst. These methods are often more flexible and can be scaled effectively. For the synthesis of the (S)-2-aminobutane-1,4-diol precursor, two primary catalytic strategies are notable:
Catalytic Asymmetric Aminohydroxylation: This method can introduce both the amino and hydroxyl groups across a carbon-carbon double bond of a suitable alkene precursor in a highly stereocontrolled manner.
Catalytic Asymmetric Reduction: This involves the stereoselective reduction of a prochiral ketone or imine. For instance, the asymmetric hydrogenation of an α-amino ketone precursor using a chiral metal-ligand complex (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) can produce the chiral amino alcohol with high enantioselectivity.
Chiral aminodiols themselves are often employed as ligands in such catalytic systems. researchgate.net For example, C2-symmetric amino diols have been used to create heterobimetallic catalysts that are effective in promoting various asymmetric reactions, including Michael additions. researchgate.net The development of catalysts based on diols like BINOL and TADDOL has further expanded the scope of these transformations, allowing for the synthesis of a wide array of chiral molecules. nih.gov
| Catalytic Method | Precursor Type | Catalyst Example | Typical Outcome |
| Asymmetric Hydrogenation | α-Amino Ketone | [Rh(COD)Cl]₂ with a chiral phosphine ligand | High yield and enantiomeric excess (>95% ee). |
| Asymmetric Aminohydroxylation | Alkene | Sharpless Asymmetric Aminohydroxylation reagents | Direct formation of the amino alcohol functionality. |
| Asymmetric Aldol Reaction | Hydroxyketone and Aldehyde | Proline-based organocatalysts | Creates adjacent stereocenters simultaneously. lookchem.com |
Achieving high enantiomeric purity (typically expressed as enantiomeric excess, or ee) is critical. The optimization of reaction conditions is an empirical process that fine-tunes the synthetic method to maximize the formation of the desired (S)-enantiomer over the (R)-enantiomer. Key parameters that are systematically varied include:
Catalyst and Ligand Structure: Subtle modifications to the chiral catalyst or ligand can have a profound impact on stereoselectivity.
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry of the asymmetric reaction.
Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.
Pressure: In asymmetric hydrogenations, the pressure of hydrogen gas can affect both the rate and the selectivity of the reaction.
After the synthesis, purification techniques such as recrystallization of diastereomeric salts or chiral chromatography can be employed to further enhance the enantiomeric purity of the final product to >99% ee.
Synthetic Routes for Novel Derivatives and Analogues of this compound
The creation of derivatives and analogues is essential for structure-activity relationship (SAR) studies, which aim to understand how modifications to a molecule's structure affect its biological activity. nih.gov This can lead to the discovery of compounds with improved potency or other desirable properties. The diversification can be targeted at either the aromatic benzamide (B126) portion or the dihydroxybutan side chain.
Modification of the benzamide ring is typically achieved in the final step of the synthesis by reacting (S)-2-aminobutane-1,4-diol with a variety of substituted benzoyl chlorides or benzoic acids (using a peptide coupling agent). This late-stage diversification allows for the rapid generation of a library of analogues from a common chiral intermediate. nih.gov Studies on other benzamide derivatives have shown that introducing substituents such as halogens, nitro groups, or alkyl groups can significantly alter a compound's properties. nih.govnanobioletters.com For instance, substituting the phenyl ring with fluorine at the ortho-position has been shown to suppress disorder in benzamide crystals. acs.org
The general synthetic approach involves the acylation of (S)-2-aminobutane-1,4-diol under standard conditions, such as the Schotten-Baumann reaction, using an aqueous base and the corresponding acyl chloride.
| Substituted Benzoyl Chloride | Resulting Analogue Name | Potential Impact of Substituent |
| 4-Chlorobenzoyl chloride | (S)-N-(1,4-dihydroxybutan-2-yl)-4-chlorobenzamide | Modifies electronic properties and lipophilicity. nanobioletters.com |
| 4-Nitrobenzoyl chloride | (S)-N-(1,4-dihydroxybutan-2-yl)-4-nitrobenzamide | Strong electron-withdrawing group, potential H-bond acceptor. nih.gov |
| 4-Methoxybenzoyl chloride | (S)-N-(1,4-dihydroxybutan-2-yl)-4-methoxybenzamide | Electron-donating group, can alter binding interactions. |
| 2-Fluorobenzoyl chloride | (S)-N-(1,4-dihydroxybutan-2-yl)-2-fluorobenzamide | Can influence conformation and crystal packing. acs.org |
Altering the dihydroxybutan-2-yl moiety provides another avenue for structural diversification. These modifications typically require multi-step sequences starting from an earlier precursor. The two hydroxyl groups at the C1 and C4 positions offer sites for chemical modification.
Strategies for diversification include:
O-Alkylation or O-Acylation: Selective protection of one hydroxyl group allows for the etherification or esterification of the other. For example, the primary hydroxyl at C4 could be selectively protected, allowing the C1 hydroxyl to be converted into an alkoxy or acyloxy group.
Chain Extension or Truncation: The synthesis could be adapted to use precursors with longer or shorter carbon chains to probe the spatial requirements of the binding pocket.
Hydroxyl Group Replacement: One or both hydroxyl groups could be replaced with other functional groups, such as a fluorine atom or an amino group, to explore the importance of hydrogen bonding at these positions.
These approaches allow for a systematic exploration of the chemical space around the core scaffold, providing valuable insights for designing new molecules with tailored properties.
| Modification Strategy | Reaction Example | Resulting Structure |
| O-Alkylation (Ether formation) | Selective protection of C1-OH, followed by Williamson ether synthesis on C4-OH. | Analogue with a C4-alkoxy group. |
| O-Acylation (Ester formation) | Reaction with an acid chloride or anhydride (B1165640). | Mono- or di-ester derivatives. |
| Replacement of Hydroxyl | Conversion of OH to a leaving group (e.g., tosylate), followed by nucleophilic substitution. | Fluoro- or amino-substituted analogues. |
Formation of Conjugates and Prodrugs for Research Applications
The structure of this compound, featuring primary and secondary hydroxyl groups, presents opportunities for creating conjugates and prodrugs for research purposes. These derivatives are instrumental in studying the compound's mechanism of action, distribution, and metabolic fate, without focusing on therapeutic use.
Prodrug Strategies: A primary prodrug strategy for compounds containing hydroxyl groups is esterification. nih.gov The hydroxyl groups of this compound can be esterified to create more lipophilic prodrugs. This modification is a common research tool used to investigate the effects of enhanced cell membrane permeability. mdpi.commdpi.com For instance, reacting the compound with an acid chloride or anhydride in the presence of a base would yield a mono- or di-ester prodrug. The differential reactivity between the primary (C4) and secondary (C1) hydroxyls could potentially allow for regioselective esterification under carefully controlled conditions. Upon entering a cell, these ester linkages can be cleaved by intracellular esterase enzymes, releasing the parent compound for study.
Another established prodrug approach involves linking amino acids to the molecule. nih.gov This strategy can be used to target amino acid transporters, potentially facilitating passage across biological membranes for research applications investigating cellular uptake mechanisms. nih.gov
Conjugate Formation for Research Tools: For research applications, the hydroxyl groups serve as convenient handles for conjugation to various reporter molecules or affinity tags. nih.gov
Fluorescent Labeling: A fluorescent dye, such as a benzofurazan (B1196253) derivative or fluorescein, could be attached to one of the hydroxyl groups. nih.gov This creates a fluorescent conjugate that allows researchers to visualize the subcellular localization of the compound using techniques like fluorescence microscopy.
Affinity Probes: The molecule could be tethered to a solid support, such as a resin, via one of its hydroxyl groups. The resulting material can be used in affinity chromatography experiments to identify binding partners or metabolizing enzymes from cell lysates.
Mass-Tagging: For sensitive detection in complex biological samples using mass spectrometry, the compound can be derivatized with a tag that imparts a specific mass and fragmentation pattern, aiding in its quantification and identification during metabolic studies. nih.gov
The synthesis of these conjugates would typically involve a multi-step process, potentially requiring the use of orthogonal protecting groups to differentiate between the two hydroxyl groups and the amide nitrogen, ensuring precise and site-specific modification.
Data Tables
Table 1: Illustrative Synthesis Pathway and Characterization Data
| Step | Reaction | Reagents & Conditions (Example) | Product | Illustrative Characterization Data Points |
| 1 | Boc Deprotection | (S)-(−)-2-(Boc-amino)-1,4-butanediol, HCl in Methanol (B129727), RT | (S)-2-amino-1,4-butanediol hydrochloride | ¹H NMR, ¹³C NMR, Mass Spectrometry (to confirm loss of Boc group) |
| 2 | N-Benzoylation | (S)-2-amino-1,4-butanediol, Benzoyl Chloride, Triethylamine, DCM, 0 °C to RT | This compound | ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point, Optical Rotation [α] |
Table 2: Examples of Potential Research Conjugates and Prodrugs
| Derivative Type | Example Promoietyl/Tag | Potential Conjugation Site | Research Application |
| Ester Prodrug | Acetyl, Pivaloyl | C1-OH and/or C4-OH | Study of enhanced membrane permeability |
| Amino Acid Prodrug | L-Valine (ester linked) | C1-OH or C4-OH | Investigation of amino acid transporter-mediated uptake |
| Fluorescent Conjugate | Benzofurazan | C4-OH | Subcellular localization studies by fluorescence microscopy |
| Affinity Handle | Biotin (via an ether or ester linker) | C4-OH | Identification of protein binding partners |
Pharmacological Investigations and Biological Target Identification of S N 1,4 Dihydroxybutan 2 Yl Benzamide
Enzyme Inhibition Studies and Mechanistic Elucidation
Investigations into the enzymatic inhibition properties of benzamide (B126) derivatives have uncovered potential therapeutic applications. Although specific kinetic and mechanistic data for (S)-N-(1,4-dihydroxybutan-2-yl)benzamide is not presently available, studies on related compounds offer a foundational understanding of how this chemical scaffold might interact with key enzymes.
Analysis of Thrombin Inhibition Kinetics and Specificity
Thrombin, a serine protease, plays a crucial role in the coagulation cascade, making it a key target for anticoagulant therapies. nih.govnih.gov Direct thrombin inhibitors can bind to the active site of the enzyme, blocking its prothrombotic activity. nih.gov While specific studies on the thrombin inhibitory activity of this compound are not found, the benzamidine (B55565) moiety, a related structural feature, is a known pharmacophore for thrombin inhibition. nih.gov
Research on benzamidine-based inhibitors has demonstrated that these molecules can directly and reversibly inhibit both free and clot-bound thrombin in a concentration-dependent manner. nih.gov For instance, dabigatran, a peptidomimetic derived from a benzamidine-based inhibitor, exhibits a high specificity for thrombin over other serine proteases and has an inhibition constant (Ki) of 4.5 nmol/L. nih.gov The mechanism of action involves blocking the active site of thrombin, and it has also been shown to inhibit thrombin's binding to platelets. nih.gov
Table 1: Thrombin Inhibition by Related Benzamidine-Based Compounds This table presents data for analogous compounds, as direct data for this compound is not available.
| Compound | Inhibition Constant (Ki) | Mechanism of Action |
|---|
Characterization of Tyrosinase Inhibition Mechanisms
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders. nih.govdoi.org Various benzamide derivatives have been investigated for their tyrosinase inhibitory potential.
Studies on N-(acryloyl)benzamide derivatives have identified compounds with greater mushroom tyrosinase inhibition than kojic acid, a standard inhibitor. nih.gov For example, compounds 1a and 1j from one study showed significant inhibition and were found to have strong binding affinities for tyrosinase in docking studies. nih.gov These compounds also reduced melanin content in B16F10 melanoma cells, suggesting their anti-melanogenic effects are due to tyrosinase inhibition. nih.gov Another study on substituted N-benzylbenzamide derivatives highlighted the importance of the 2,4-resorcinol structure for tyrosinase inhibition. doi.org
The mechanism of inhibition for some benzamide analogues has been characterized as non-competitive, indicating that the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency. nih.gov
Table 2: Tyrosinase Inhibitory Activity of Selected Benzamide Derivatives This table presents data for analogous compounds, as direct data for this compound is not available.
| Compound | Target | IC50 | Inhibition Type |
|---|---|---|---|
| 1a (N-(acryloyl)benzamide derivative) | Mushroom Tyrosinase | - (59.70% inhibition at 25 µM) nih.gov | Not specified |
| 1j (N-(acryloyl)benzamide derivative) | Mushroom Tyrosinase | - (76.77% inhibition at 25 µM) nih.gov | Not specified |
Exploration of Interactions with Other Enzymatic Systems
The benzamide scaffold has been explored for its interaction with a variety of other enzymatic systems. For example, certain benzamide derivatives have been investigated as urease inhibitors, which could have applications in treating infections caused by urease-producing bacteria. The structural similarity of some sulfonamide-containing benzamides to urea (B33335) allows them to compete for the active site of the urease enzyme. nih.gov
Additionally, benzamide derivatives have been synthesized and evaluated as potential glucokinase activators for the treatment of diabetes. doi.org Other research has focused on the development of benzamide derivatives as BRAFV600E inhibitors for cancer therapy. nih.gov These studies indicate the broad potential of the benzamide chemical class to interact with a diverse range of enzymes.
Receptor and Ion Channel Modulation by this compound Analogues
Analogues of this compound have been shown to modulate the activity of specific ion channels and receptors, highlighting potential neurological and physiological effects.
Functional Characterization of Zinc-Activated Channel (ZAC) Antagonism
The Zinc-Activated Channel (ZAC) is a member of the Cys-loop receptor superfamily of ligand-gated ion channels. nih.govresearchgate.netguidetopharmacology.org It is activated by zinc, copper, and protons. researchgate.netguidetopharmacology.org A class of N-(thiazol-2-yl)-benzamide analogues has been identified as the first selective antagonists of the ZAC. nih.govresearchgate.netnih.gov
A lead compound from this class, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a potent ZAC antagonist with an IC50 value in the range of 1–3 μM. nih.govresearchgate.net TTFB acts as a negative allosteric modulator, meaning it binds to a site on the receptor different from the agonist binding site to inhibit its function. nih.govresearchgate.net The antagonism by these benzamide analogues is largely non-competitive and state-dependent, with a slow onset of channel block. nih.govresearchgate.net Importantly, TTFB demonstrated selectivity for ZAC, showing no significant activity at other Cys-loop receptors such as 5-HT3A, α3β4 nicotinic acetylcholine (B1216132), α1β2γ2s GABAA, or α1 glycine (B1666218) receptors at concentrations up to 30 μM. nih.govnih.gov
Table 3: ZAC Antagonistic Activity of a Benzamide Analogue This table presents data for an analogous compound, as direct data for this compound is not available.
| Compound | Target | IC50 | Mechanism of Action | Selectivity |
|---|
Investigation of Binding to G-Protein Coupled Receptors (GPCRs)
G-protein coupled receptors (GPCRs) are a large and diverse family of transmembrane receptors that are major drug targets. nih.gov The benzamide scaffold is present in various compounds that interact with GPCRs.
While specific data on the binding of this compound to GPCRs is not available, related benzamide derivatives have been identified as ligands for several GPCRs. For instance, some benzamide derivatives act as antagonists for the dopamine (B1211576) D4 receptor, which is implicated in various neurological and psychiatric disorders. wikipedia.org Other research has identified benzamide analogues as antagonists of the M1 muscarinic acetylcholine receptor, which is a potential target for treating central nervous system pathologies. nih.gov Additionally, certain benzamide derivatives have been discovered as agonists for the orphan GPCR GPR27, which may play a role in insulin (B600854) secretion and neuronal plasticity. researchgate.net These findings suggest that the benzamide core structure is a versatile scaffold for developing ligands that can modulate the activity of a wide range of GPCRs.
Ligand-Receptor Interaction Profiling
The interaction of a ligand, such as a benzamide derivative, with its receptor is a critical determinant of its pharmacological effect. These interactions are often characterized by a combination of hydrophobic contacts, hydrogen bonds, and π-π stacking interactions. For instance, in the study of aryl benzamide derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), it was observed that the molecules bind within a site composed of both hydrophobic and hydrophilic amino acid residues. The binding pocket for these NAMs is often divided into sub-pockets, where different parts of the ligand can form specific interactions.
The structural conformation of the benzamide molecule plays a significant role in its binding affinity. Some benzamide derivatives adopt a "linear" or "arc" configuration to stabilize their interaction with the receptor, often facilitated by hydrogen bonds and hydrophobic contacts. The presence and position of substituents on the benzamide scaffold are crucial for these interactions. For example, studies on benzamide analogs as negative allosteric modulators of neuronal nicotinic acetylcholine receptors (nAChRs) have highlighted the importance of specific chemical groups in determining the potency and selectivity of the ligand.
Computational methods such as molecular docking are instrumental in predicting and analyzing these ligand-receptor interactions. These in silico techniques allow researchers to visualize the binding mode of a ligand and identify key amino acid residues involved in the interaction, which can guide the design of more potent and selective molecules.
Table 1: Key Interaction Types in Ligand-Receptor Binding of Benzamide Derivatives
| Interaction Type | Description | Key Amino Acid Residues (Examples for mGluR5) |
|---|---|---|
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | Trp945, Leu904, Phe948, Ile651 |
| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Ser658, Ser654, Asn907 |
| π-π Stacking | Non-covalent interactions between aromatic rings. | Trp945 |
Modulation of Cellular Signaling Pathways and Biochemical Processes
Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key mediator of cellular stress responses and is implicated in various diseases. The development of small molecule inhibitors of ASK1 is an active area of research.
Research has shown that certain benzamide and benzoheterocyclic-substituted amide derivatives can act as potent inhibitors of ASK1. The inhibitory activity of these compounds is typically assessed through in vitro kinase assays, which measure the ability of the compound to block the enzymatic activity of ASK1. The potency of an inhibitor is often expressed as its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. For example, a novel benzoheterocyclic-substituted amide derivative was identified as a potent ASK1 inhibitor with an IC50 of 26 nM.
The inhibition of ASK1 can have significant downstream effects on cellular signaling. For instance, in human microvascular endothelial cells, ASK1 inhibitors have been shown to reduce the production of inflammatory cytokines following stimulation with lipopolysaccharide (LPS). This effect is attributed to the role of ASK1 as an upstream regulator of inflammatory pathways.
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. ASK1 is a critical upstream activator of specific MAPK pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.
Studies have demonstrated that inhibition of ASK1 can selectively impair downstream MAPK signaling. In one study, ASK1 inhibition was found to impair the phosphorylation of JNK induced by LPS, while having no effect on the activation of p38. This selective inhibition of JNK signaling by ASK1 inhibitors led to a reduction in cytokine production without affecting other cellular processes like endothelial permeability.
The modulation of MAPK cascades by targeting ASK1 is being explored for its therapeutic potential in various conditions. For example, the inhibition of the ASK1-JNK pathway has been shown to enhance auricular cartilage regeneration in mice by altering the wound epidermis.
Table 2: Impact of ASK1 Inhibition on MAPK Signaling Components
| Signaling Component | Effect of ASK1 Inhibition | Downstream Consequence (Example) | Reference |
|---|---|---|---|
| JNK Phosphorylation | Impaired/Reduced | Decreased cytokine production | |
| p38 Activity | No significant change | p38-mediated effects remain intact |
The influence of benzamide derivatives extends to the modulation of metabolic pathways and enzymes. A notable example is the investigation of novel sulfamoyl benzamide derivatives as potential activators of glucokinase (GK). Glucokinase is a key enzyme in glucose metabolism and is considered a therapeutic target for type 2 diabetes.
The design of these benzamide derivatives was guided by pharmacophoric features necessary for binding to the allosteric site of the GK enzyme. In silico docking studies were used to predict the binding interactions of these compounds, and subsequent in vivo studies in animal models confirmed their antidiabetic activity.
Furthermore, some N-(piperidin-4-yl)benzamide derivatives have been found to activate the hypoxia-inducible factor 1 (HIF-1) pathway. HIF-1 is a transcription factor that plays a central role in the cellular response to low oxygen levels and is implicated in cancer progression. Certain benzamide derivatives were shown to induce the expression of HIF-1α protein and its downstream target gene p21, ultimately promoting apoptosis in tumor cells. These findings highlight the potential of benzamide-based compounds to modulate key metabolic and cell survival pathways.
Structure Activity Relationship Sar Studies and Rational Molecular Design for S N 1,4 Dihydroxybutan 2 Yl Benzamide Analogues
Elucidation of Key Structural Determinants for Biological Activity
Understanding the relationship between the molecular structure of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide and its biological activity is fundamental to the design of improved analogues. This involves a systematic investigation of its various structural components.
Role of Substituent Effects on the Benzamide (B126) Moiety
The benzamide moiety is a critical component for the biological activity of this class of compounds. Modifications to the benzene (B151609) ring can significantly influence the molecule's interaction with its biological target. SAR studies have shown that the nature, position, and electronic properties of substituents on the benzamide ring are pivotal. For instance, the introduction of specific functional groups can alter the charge distribution and steric profile of the molecule, thereby affecting its binding affinity. nih.govresearchgate.net
Research into various benzamide analogues has demonstrated that both electron-donating and electron-withdrawing groups can modulate activity, suggesting a complex interaction with the target's binding site. nih.govnih.gov The position of these substituents is also crucial, as it dictates the orientation of the molecule within the binding pocket. A nitro group, for example, has been found to be essential for the biological activity in some bis-benzamide series. nih.gov The table below summarizes the effects of different substituents on the benzamide ring based on published research.
Interactive Table: Effect of Benzamide Ring Substituents on Biological Activity
| Substituent | Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| Nitro | Varies | Essential for activity in certain bis-benzamides | nih.gov |
| Methoxy | Ortho | Demethylation can occur, affecting stability and activity | nih.gov |
| Halogens (Cl, Br) | Para | Generally tolerated, can influence lipophilicity | nanobioletters.com |
Importance of Stereochemistry and Hydroxyl Group Positioning in the Dihydroxybutan-2-yl Moiety
The stereochemistry of a drug can have a profound impact on its pharmacological properties. nih.govresearchgate.net For this compound, the (S)-configuration at the chiral center is a key determinant of its biological activity. Enantiomers, being non-superimposable mirror images, can exhibit different biological activities, with one often being more potent or having a different pharmacological profile than the other. nih.gov
The two hydroxyl (-OH) groups in the dihydroxybutan-2-yl moiety are also critical for activity. Their ability to form hydrogen bonds with the biological target is thought to be a key interaction for stabilizing the ligand-receptor complex. The precise positioning of these hydroxyl groups is essential for optimal binding. Altering their location or removing them often leads to a significant decrease or complete loss of activity, highlighting their importance in the pharmacophore.
Conformational Analysis and Bioactive Conformation Identification
The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. ub.edunih.gov this compound is a flexible molecule with several rotatable bonds, allowing it to adopt numerous conformations in solution. However, it is believed that only one or a limited set of these conformations, known as the bioactive conformation, is responsible for its biological effect. ub.educhemrxiv.org
Identifying this bioactive conformation is a significant challenge but is essential for rational drug design. nih.gov Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to explore the conformational landscape of the molecule and identify low-energy, stable conformations. ub.edunih.gov Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the molecule's conformation in solution. nih.gov By comparing the accessible conformations of active and inactive analogues, researchers can deduce the likely bioactive conformation. chemrxiv.org It has been found that the bioactive conformation is often not the most stable one in solution, but it is readily accessible with a relatively low energy penalty. ub.edu
Rational Design Strategies for Enhanced Potency and Selectivity
The insights gained from SAR studies are applied in rational drug design to create new analogues with improved properties. This can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Drug Design (LBDD) Approaches
In the absence of a known three-dimensional structure of the biological target, Ligand-Based Drug Design (LBDD) methods are employed. nih.govresearchgate.net These approaches rely on the analysis of a set of molecules known to be active at the target to derive a pharmacophore model. This model defines the essential steric and electronic features required for biological activity.
For this compound analogues, LBDD involves comparing the structures of various active and inactive compounds to identify common features. This can lead to the development of a pharmacophore model that includes key hydrogen bond donors and acceptors (from the hydroxyl and amide groups), hydrophobic regions (from the benzene ring), and a specific spatial arrangement of these features. This model then serves as a template for designing new molecules that fit the pharmacophore and are predicted to have high activity. Quantitative Structure-Activity Relationship (QSAR) studies can also be used to build mathematical models that correlate the chemical properties of the analogues with their biological activity. nih.gov
Structure-Based Drug Design (SBDD) Approaches, Including Molecular Docking
When the three-dimensional structure of the biological target is available, typically from X-ray crystallography or cryo-electron microscopy, Structure-Based Drug Design (SBDD) becomes a powerful tool. nih.govgardp.orgresearchgate.netnih.gov SBDD utilizes the structural information of the target's binding site to design ligands that can bind with high affinity and selectivity. nih.govresearchgate.net
A key technique in SBDD is molecular docking. nih.govresearchgate.net This computational method predicts the preferred orientation and binding affinity of a ligand when it interacts with the target protein. For this compound analogues, molecular docking simulations can be used to visualize how the molecule fits into the binding pocket and to identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net This understanding allows medicinal chemists to rationally design modifications to the molecule to improve these interactions and, consequently, enhance its potency and selectivity. gardp.org For example, if a specific region of the binding site is found to be unoccupied, a substituent can be added to the ligand to fill this space and create additional favorable interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me In the context of this compound analogues, QSAR studies are pivotal for elucidating the specific molecular features that govern their therapeutic efficacy. This allows for the rational design of new derivatives with potentially enhanced activity. The fundamental premise of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their structural and physicochemical properties. fiveable.me
Development of Predictive Models for Biological Activity
The development of a predictive QSAR model is a systematic process that begins with the compilation of a dataset of this compound analogues with their corresponding measured biological activities (e.g., inhibitory concentrations, IC₅₀). jocpr.com These biological activity values are typically converted to a logarithmic scale (e.g., pIC₅₀) to ensure a more linear relationship with the molecular descriptors.
The next crucial step involves the calculation of a wide array of molecular descriptors for each analogue in the dataset. mdpi.com These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity, etc.
3D Descriptors: Parameters related to the three-dimensional conformation of the molecule, such as molecular shape and volume.
For a hypothetical series of this compound analogues, relevant descriptors might include those related to lipophilicity (LogP), electronic properties (e.g., partial charges on specific atoms), and steric factors (e.g., molar refractivity).
Once the descriptors are calculated, the dataset is typically divided into a training set and a test set. basicmedicalkey.com The training set is used to build the QSAR model, while the test set, comprising compounds not used in model generation, is employed to evaluate its predictive power. derpharmachemica.com Various statistical methods can be utilized to generate the QSAR model, with multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like random forests being common choices. fiveable.menih.gov
An illustrative QSAR model for a series of this compound analogues might take the form of a linear equation:
pIC₅₀ = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + constant
Where 'a', 'b', and 'c' are the coefficients for their respective descriptors, indicating the weight of their contribution to the biological activity.
To illustrate this, consider a hypothetical dataset of this compound analogues and their calculated descriptors:
| Compound | pIC₅₀ (Experimental) | LogP (Descriptor 1) | Molar Refractivity (Descriptor 2) |
| Analogue 1 | 5.2 | 1.5 | 60 |
| Analogue 2 | 5.8 | 2.1 | 65 |
| Analogue 3 | 4.9 | 1.2 | 58 |
| Analogue 4 | 6.1 | 2.5 | 70 |
| Analogue 5 | 5.5 | 1.8 | 62 |
Using a statistical software, a predictive model could be generated based on such data, which would then be used to forecast the biological activity of new, unsynthesized analogues.
Statistical Validation and Mechanistic Interpretation of QSAR Models
A QSAR model is only useful if it is statistically robust and predictive. Therefore, rigorous validation is essential. basicmedicalkey.com Validation is performed using several statistical metrics: derpharmachemica.comnih.gov
Coefficient of determination (R²): This value indicates the proportion of the variance in the dependent variable (pIC₅₀) that is predictable from the independent variables (descriptors). A value closer to 1 suggests a better fit of the model to the training set data. researchgate.net
Cross-validated coefficient of determination (Q²): This is a measure of the model's internal predictive ability, often determined using the leave-one-out (LOO) method. A high Q² value (typically > 0.5) indicates good robustness. researchgate.net
External validation (R²_pred): The predictive power of the model on the external test set is evaluated by this metric. A high R²_pred value confirms the model's ability to predict the activity of new compounds.
Below is a hypothetical table summarizing the statistical validation of a QSAR model for this compound analogues:
| Statistical Parameter | Value | Interpretation |
| R² | 0.92 | Excellent goodness-of-fit for the training set. |
| Q² | 0.75 | Good internal predictive ability and robustness. |
| F-value | 150 | The model is statistically significant. |
| R²_pred | 0.85 | Strong predictive power for the external test set. |
Beyond statistical validation, a good QSAR model should offer a mechanistic interpretation , providing insights into the structure-activity relationship. nih.gov By analyzing the descriptors included in the model and their coefficients, researchers can infer which molecular properties are conducive or detrimental to the desired biological activity. For instance, a positive coefficient for a descriptor related to hydrogen bond donating capacity would suggest that increasing the number of hydrogen bond donors in the molecule could enhance its activity. researchgate.net Similarly, a negative coefficient for a steric descriptor might indicate that bulky substituents at a particular position are unfavorable. researchgate.net This understanding is invaluable for guiding the rational design of more potent analogues of this compound.
Preclinical Pharmacological and Biological Assessments of S N 1,4 Dihydroxybutan 2 Yl Benzamide
In Vitro Cellular Activity Studies in Mechanistic Models
Cellular Permeation and Uptake Kinetics in Cell Lines
No information is publicly available regarding the cellular permeation and uptake kinetics of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide in any cell lines.
Cell-Based Assays for Target Engagement and Downstream Effects
There are no public records of cell-based assays conducted to determine the molecular targets of this compound or its effects on downstream cellular pathways.
Evaluation in Specific Cellular Disease Models (e.g., cancer cell lines, inflammatory cell models)
No studies have been published detailing the evaluation of this compound in cancer cell lines or inflammatory cell models.
In Vivo Pharmacokinetic (PK) Characterization in Preclinical Animal Models (excluding human data)
Absorption and Distribution Profiles in Animal Systems
Data on the absorption and distribution of this compound in any preclinical animal models are not available in the public domain.
Metabolic Stability and Clearance Mechanisms in Liver Microsomes and Hepatocytes
There are no published studies on the metabolic stability of this compound in liver microsomes or hepatocytes from any species, nor any information on its clearance mechanisms.
Excretion Pathways and metabolite Identification in Animal Models
A comprehensive review of publicly available scientific literature and preclinical data reveals a notable absence of studies detailing the excretion pathways and metabolite identification of this compound in any animal models. Standard preclinical investigations typically involve administering the compound to species such as rats or dogs and subsequently analyzing biological samples (e.g., urine, feces, and plasma) to understand how the substance is eliminated from the body and what metabolic products are formed.
These studies are crucial for characterizing the pharmacokinetic profile of a new chemical entity. They help in identifying the primary routes of excretion (renal, biliary, etc.) and in elucidating the metabolic transformations the compound undergoes, which can include processes like oxidation, hydrolysis, or conjugation. The identification of major and minor metabolites is a critical step, as these metabolites may have their own pharmacological or toxicological activities.
However, for this compound, no such data has been published in the accessible scientific domain. Therefore, information regarding its rate of excretion, the proportion of unchanged drug versus metabolites in excreta, and the chemical structures of any potential metabolites remains uncharacterized.
Toxicological Profiles in Preclinical Animal Species (excluding human adverse effects)
Similar to the pharmacokinetic data, there is a lack of published preclinical toxicological studies for this compound in animal models. Toxicological assessments are fundamental to drug development and chemical safety evaluation, providing insights into the potential adverse effects of a substance.
Evaluation of Organ-Specific Toxicology in Animal Models
There is no publicly available information regarding the organ-specific toxicology of this compound following administration to animal models. Organ-specific toxicology studies are designed to identify target organs for toxicity. These evaluations typically involve repeat-dose toxicity studies followed by detailed histopathological examination of various organs and tissues, as well as analysis of clinical pathology parameters (hematology and clinical chemistry). The potential for effects on major organ systems such as the liver, kidneys, heart, and central nervous system for this specific compound has not been documented in the scientific literature.
Data Tables
Due to the absence of published preclinical research on the excretion, metabolism, and toxicology of this compound, no data is available to be presented in tabular format.
| Table 1: Excretion Profile of this compound in Animal Models |
| No data available. |
| Table 2: Metabolite Identification of this compound in Animal Models |
| No data available. |
| Table 3: General Systemic Tolerance of this compound in Preclinical Species |
| No data available. |
| Table 4: Organ-Specific Toxicology Findings for this compound in Animal Models |
| No data available. |
Computational Chemistry and Cheminformatics Applications for S N 1,4 Dihydroxybutan 2 Yl Benzamide Research
Molecular Docking and Molecular Dynamics Simulations for Target Interaction Analysis
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to model the interaction between a ligand, such as (S)-N-(1,4-dihydroxybutan-2-yl)benzamide, and a macromolecular target, typically a protein. These techniques provide detailed insights into the binding mechanisms that are crucial for drug design.
Molecular docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. researchgate.net For this compound, this process involves placing the molecule into the binding site of a target protein and evaluating its conformation using a scoring function. The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable interaction. ubaya.ac.id Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. For instance, studies on other benzamide (B126) derivatives have successfully used docking to identify critical amino acid interactions required for biological activity. researchgate.netnih.gov
To investigate the potential therapeutic targets for this compound, docking simulations could be performed against various proteins implicated in disease, such as kinases or topoisomerases. researchgate.netnih.gov The results would provide a rank-ordering of potential targets based on predicted binding affinity.
Table 1: Hypothetical Molecular Docking Results for this compound Against Various Protein Targets This data is illustrative and based on typical outcomes of docking studies.
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Glucokinase | 3A0I | -7.8 | TYR214, ARG250 |
| Topoisomerase IIα | 5GWK | -8.5 | DG13, MET762 |
| BRAF Kinase | 4H58 | -9.2 | CYS532, TRP531 |
Following molecular docking, molecular dynamics (MD) simulations can be employed to analyze the stability of the predicted protein-ligand complex over time. MD simulations model the atomic movements of the system, providing a dynamic view of the binding. nih.gov By tracking the trajectory of the simulation, researchers can assess the stability of the ligand's position in the binding site and observe any conformational changes in the protein or the ligand.
Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates stability, and the analysis of hydrogen bonds throughout the simulation, which confirms the persistence of key interactions. The Molecular Mechanics Generalized Born Surface Area (MMGBSA) method can also be used to calculate the binding free energy from the simulation trajectory, offering a more refined prediction of binding affinity. nih.gov
Table 2: Illustrative Summary of a 100 ns Molecular Dynamics Simulation for this compound Complexed with a Target Protein This data is for demonstrative purposes only.
| Parameter | Average Value | Interpretation |
| Ligand RMSD | 1.5 Å | Indicates high stability of the ligand within the binding pocket. |
| Protein Backbone RMSD | 2.0 Å | Shows the protein structure remains stable upon ligand binding. |
| Stable Hydrogen Bonds | 3 | Confirms consistent interaction with key residues. |
| MMGBSA Binding Free Energy | -55.2 kcal/mol | Suggests a strong and stable binding interaction. |
In Silico ADMET Prediction (excluding human data)
The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in preclinical drug development. In silico models offer a rapid and cost-effective way to screen compounds for potential pharmacokinetic issues before extensive experimental testing. researchgate.netjonuns.com
A variety of computational models can predict the ADMET profile of this compound. These models are built using data from preclinical systems and can estimate properties such as intestinal absorption, plasma protein binding, and metabolic stability. For example, Caco-2 cell permeability models are used to predict absorption in the gut, while predictions of binding to plasma proteins like albumin can inform the distribution characteristics of a compound. nih.gov The number of likely metabolic reactions can also be estimated, providing an early indication of the compound's metabolic fate. nih.gov
A crucial aspect of distribution for neurologically active compounds is the ability to cross the blood-brain barrier (BBB). Computational models can predict the brain/blood partition coefficient (logBB), which quantifies the extent of a compound's distribution into the brain. nih.gov Compounds with poor predicted BBB permeability may be unsuitable for targeting central nervous system disorders, while high permeability might be undesirable for drugs intended to act peripherally.
Table 3: Hypothetical In Silico ADMET Profile for this compound This data is predictive and intended for illustrative purposes.
| ADMET Property | Predicted Value | Significance in Preclinical Systems |
| Caco-2 Permeability (nm/s) | 150 | Suggests moderate to good intestinal absorption. |
| Plasma Protein Binding (%) | 85% | Indicates a significant fraction will be bound in circulation. |
| Number of Metabolic Reactions | 3 | Predicts a low to moderate level of metabolism. |
| Blood-Brain Barrier (logBB) | -0.5 | Suggests limited penetration into the central nervous system. |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful technique used to identify novel compounds with the potential for similar biological activity. ijper.org A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target. nih.gov
The structure of this compound can be used to generate a pharmacophore hypothesis. This model would highlight the key features responsible for its (hypothetical) activity, such as the hydroxyl groups acting as hydrogen bond donors and acceptors, and the benzamide's aromatic ring.
Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds, such as the ZINC database, in a process called virtual screening. nih.govijper.org This allows for the rapid identification of structurally diverse molecules that match the pharmacophore and are therefore likely to bind to the same target. nih.gov These "hits" can then be acquired or synthesized for further biological evaluation, significantly accelerating the discovery of new lead compounds.
Table 4: Potential Pharmacophoric Features of this compound This table outlines the key chemical features for building a pharmacophore model.
| Feature Type | Number of Features | Location on Molecule |
| Hydrogen Bond Donor (HBD) | 3 | Two hydroxyl (-OH) groups, one amide (N-H) group |
| Hydrogen Bond Acceptor (HBA) | 3 | Two hydroxyl (-OH) groups, one carbonyl (C=O) group |
| Aromatic Ring (AR) | 1 | Phenyl group of the benzamide moiety |
| Hydrophobic Group (HY) | 1 | Phenyl group |
Generation of Ligand-Based Pharmacophore Models
There are no available research articles or data detailing the generation of ligand-based pharmacophore models specifically derived from or for this compound. Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This process typically requires a set of active molecules from which a common feature hypothesis can be derived. The absence of such studies for this compound means that no specific pharmacophore models have been developed or published for this compound.
While the broader class of benzamide derivatives has been investigated using pharmacophore modeling for various biological targets, such as histone deacetylase (HDAC) inhibitors, these models are not specific to this compound and cannot be presented as such.
Computational Screening of Chemical Libraries
Consistent with the lack of specific pharmacophore models, there is no documented research on the use of this compound as a query for the computational screening of chemical libraries. Virtual or computational screening is a method that utilizes computer-based techniques to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This process often relies on a pre-existing pharmacophore model or the known structure of an active compound.
Without published research on its biological targets or associated structure-activity relationships, this compound has not been utilized as a template in virtual screening campaigns to discover new, chemically similar, or functionally analogous compounds. Therefore, no data tables of screened compounds, hit rates, or enrichment factors specific to this molecule can be provided.
Advanced Analytical Methodologies for the Characterization and Quantification of S N 1,4 Dihydroxybutan 2 Yl Benzamide
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating (S)-N-(1,4-dihydroxybutan-2-yl)benzamide from impurities and for determining its purity. The choice of technique depends on the compound's volatility and polarity.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, thermally labile compounds like this compound. The inherent polarity of the molecule, due to its hydroxyl and amide groups, makes reversed-phase HPLC a particularly suitable approach.
In a typical reversed-phase HPLC setup, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and any impurities between the two phases. The presence of the aromatic benzamide (B126) moiety allows for sensitive detection using an ultraviolet-visible (UV-Vis) detector, typically at a wavelength where the aromatic ring exhibits maximum absorbance.
For enhanced sensitivity and selectivity, other detectors can be employed. A Diode Array Detector (DAD) can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. ijprajournal.com Furthermore, coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity, allowing for the determination of the molecular weight of the eluting peaks and confirming the identity of the target compound. merckmillipore.com Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC is not feasible. However, the compound can be chemically modified through a process called derivatization to increase its volatility. The two hydroxyl groups can be converted to silyl (B83357) ethers (e.g., by reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or esters, which are more amenable to GC analysis.
Once derivatized, the compound can be separated from volatile impurities on a capillary column (e.g., a DB-5 or HP-5 column) and detected using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (GC-MS) for structural confirmation.
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are paramount for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic molecule. Both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the aromatic protons of the benzoyl group, the protons of the dihydroxybutan backbone, and the exchangeable protons of the amide and hydroxyl groups.
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The spectrum would display characteristic signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the butanol chain.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, leading to a complete and unambiguous assignment of the structure.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H (ortho) | ~7.9 | Doublet |
| Aromatic-H (meta, para) | ~7.4-7.6 | Multiplet |
| Amide N-H | ~8.2 | Doublet |
| CH (on C2) | ~4.1 | Multiplet |
| CH₂ (on C1) | ~3.4-3.5 | Multiplet |
| CH₂ (on C4) | ~3.6-3.7 | Multiplet |
| CH (on C3) | ~1.7-1.8 | Multiplet |
| OH (on C1 and C4) | Variable | Broad Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Amide) | ~167 |
| Aromatic C (quaternary) | ~134 |
| Aromatic C-H (ortho) | ~128 |
| Aromatic C-H (para) | ~131 |
| Aromatic C-H (meta) | ~127 |
| C2 (CH-N) | ~50 |
| C1 (CH₂-OH) | ~65 |
| C4 (CH₂-OH) | ~60 |
| C3 (CH₂) | ~35 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
Mass Spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula of the compound. nih.gov
For this compound (Molecular Formula: C₁₁H₁₅NO₃), the expected monoisotopic mass is approximately 209.1052 g/mol . HRMS would be able to confirm this mass to within a few parts per million (ppm), providing strong evidence for the compound's identity. Analysis of the fragmentation pattern can further corroborate the proposed structure, with expected cleavages at the amide bond and loss of water from the hydroxyl groups.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z (Monoisotopic) | Interpretation |
| [M+H]⁺ | 210.1128 | Protonated molecular ion |
| [M+Na]⁺ | 232.0947 | Sodium adduct |
| [M-H₂O+H]⁺ | 192.1022 | Loss of water from the molecular ion |
| [C₇H₅O]⁺ | 105.0335 | Benzoyl cation fragment |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to quantify the compound, respectively.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. utdallas.edu These include a broad O-H stretch from the hydroxyl groups, an N-H stretch from the amide, a strong C=O stretch (Amide I band), and an N-H bend (Amide II band). vscht.cz Aromatic C-H and C=C stretching bands would also be present.
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Alcohol) | 3500-3200 | Strong, Broad |
| N-H (Amide) | 3400-3200 | Moderate |
| C-H (Aromatic) | 3100-3000 | Weak to Moderate |
| C-H (Aliphatic) | 3000-2850 | Moderate |
| C=O (Amide I) | 1680-1630 | Strong |
| N-H bend (Amide II) | 1640-1550 | Moderate |
| C=C (Aromatic) | 1600-1450 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for quantitative analysis due to the strong absorbance of the benzoyl chromophore. ijprajournal.com A solution of the compound in a suitable solvent (e.g., methanol or ethanol) would show a characteristic maximum absorption wavelength (λmax), likely in the range of 220-280 nm. nist.gov According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the compound, allowing for its quantification. ijprajournal.com
Future Directions and Translational Research Potential of S N 1,4 Dihydroxybutan 2 Yl Benzamide Derivatives
Development of Advanced Analogues for Specific Biological Targets with Improved Selectivity
The development of advanced analogues of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide is a critical step in translating this chemical scaffold into targeted therapeutic agents. The inherent chirality and the presence of hydroxyl and amide functionalities offer multiple vectors for chemical modification to enhance potency and selectivity for specific biological targets. Future research should focus on systematic structure-activity relationship (SAR) studies to understand how modifications to the core structure influence biological activity.
Key strategies for analogue development would include:
Modification of the Benzamide (B126) Ring: Substitution on the aromatic ring can significantly impact binding affinity and selectivity. The introduction of various functional groups (e.g., electron-withdrawing or electron-donating groups, halogens, or heterocyclic rings) can modulate the electronic properties and steric interactions of the molecule with its target.
Alteration of the Dihydroxybutan Moiety: The two hydroxyl groups are key features that can be involved in hydrogen bonding with biological targets. Esterification or etherification of one or both hydroxyl groups can alter the pharmacokinetic properties of the resulting analogues. Furthermore, the stereochemistry of the chiral center is likely crucial for biological activity, and the synthesis of diastereomers could provide valuable insights into the optimal spatial arrangement for target engagement.
Linker Modification: The amide bond provides a stable linkage but can be replaced with other functional groups, such as esters, sulfonamides, or reversed amides, to explore different binding orientations and metabolic stabilities.
The design and synthesis of these novel analogues will enable the exploration of their therapeutic potential across a range of diseases. For instance, the synthesis of phenoxybutyric acid derivatives has been explored for their potential as 5α-reductase inhibitors. nih.gov Similarly, novel benzamide derivatives have been synthesized and evaluated as potent smoothened antagonists in the Hedgehog signaling pathway, which is implicated in certain cancers. nih.gov These examples highlight the versatility of the benzamide scaffold and provide a rationale for the exploration of this compound derivatives for a variety of biological targets.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Investigations
To fully understand the therapeutic potential of this compound derivatives, it is essential to elucidate their mechanism of action (MoA). Modern "omics" technologies, such as proteomics and metabolomics, offer powerful tools for this purpose. These approaches provide a global view of the molecular changes within a cell or organism following treatment with a compound, enabling the identification of direct targets and downstream signaling pathways.
Proteomics for Target Identification: Chemical proteomics methods can be employed to identify the direct protein targets of a bioactive small molecule. azolifesciences.com Techniques like thermal proteome profiling (TPP) and affinity-based protein profiling can reveal which proteins physically interact with the compound. acs.org A proteome-wide analysis of drug-induced changes in protein expression and post-translational modifications can further illuminate the compound's MoA. nih.govyoutube.com For example, a large-scale proteomics study of numerous compounds has been used to create a "proteome-wide atlas of drug mechanism of action," demonstrating the power of this approach. nih.gov
Metabolomics for Pathway Analysis: Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, can reveal how a compound perturbs metabolic pathways. biotech-spain.com By comparing the metabolic profiles of treated and untreated cells, researchers can identify key enzymes and pathways affected by the compound. researchgate.netnih.gov This can provide crucial information about the compound's functional effects and help to identify potential biomarkers for its activity. embopress.orgnih.gov
The integration of these omics technologies can provide a systems-level understanding of how this compound derivatives exert their biological effects, facilitating their development as targeted therapies. nih.gov
Application of Artificial Intelligence and Machine Learning in Chemical Space Exploration and Compound Discovery
The vast chemical space of potential this compound derivatives necessitates the use of advanced computational tools for efficient exploration. Artificial intelligence (AI) and machine learning (ML) are increasingly being used in drug discovery to accelerate the identification of promising new compounds.
Generative Models for de Novo Design: AI-based generative models can be trained on large chemical databases to learn the underlying rules of chemical structure and bioactivity. These models can then be used to design novel molecules with desired properties, such as high affinity for a specific target or favorable pharmacokinetic profiles. This approach can be used to generate virtual libraries of this compound derivatives for further computational and experimental evaluation.
Predictive Modeling for Virtual Screening: ML models can be trained on existing SAR data to predict the biological activity of new compounds. These models can be used to virtually screen large libraries of potential analogues, prioritizing those with the highest predicted potency and selectivity. This can significantly reduce the time and cost associated with experimental screening.
The application of AI and ML to the discovery of derivatives of the this compound scaffold can streamline the drug discovery process, from hit identification to lead optimization.
Exploration of Emerging Therapeutic Applications for Benzamide Scaffold (general, not specific diseases or clinical trials)
The benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple, unrelated biological targets. ekb.eg This versatility is reflected in the wide range of biological activities reported for benzamide derivatives, including antimicrobial, anti-inflammatory, analgesic, and antitumor effects. nanobioletters.com
Given the broad therapeutic potential of the benzamide scaffold, derivatives of this compound could be explored for a variety of emerging therapeutic applications. For example, benzamide derivatives have been investigated as tyrosinase inhibitors, which have applications in the cosmetic and dermatological fields. researchgate.net The benzimidazole (B57391) scaffold, which is structurally related to benzamide, has also been shown to possess a wide range of biological activities, including analgesic and anti-inflammatory properties. ekb.eg
Future research should aim to screen libraries of this compound derivatives against a diverse panel of biological targets to uncover novel therapeutic opportunities. This unbiased screening approach, combined with the focused design strategies outlined above, will maximize the chances of discovering new and effective medicines based on this promising chemical scaffold.
Q & A
Q. What are the recommended synthetic routes for (S)-N-(1,4-dihydroxybutan-2-yl)benzamide, and what analytical methods validate purity and stereochemistry?
Methodological Answer: Synthesis typically involves coupling benzoyl chloride derivatives with chiral diols under controlled conditions. For example:
- Step 1 : React (S)-1,4-dihydroxybutan-2-amine with benzoyl chloride in anhydrous dichloromethane (DCM) using pyridine as a base at 0–5°C .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Validation :
-
HPLC/LC-MS : Confirm purity (>95%) and molecular ion peaks.
-
Optical Rotation : Verify enantiomeric excess using polarimetry (e.g., [α]D²⁵ = specific value).
-
X-ray Crystallography : Resolve stereochemistry via single-crystal analysis (e.g., SHELXL refinement ).
Table 1 : Example Reaction Conditions
Reagent Solvent Temperature Yield Benzoyl chloride DCM 0–5°C 75–85% Pyridine Anhydrous Reflux –
Q. How is the structural conformation of this compound determined, and what intermolecular interactions stabilize its crystal lattice?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Use slow evaporation from ethanol/water mixtures to grow diffraction-quality crystals .
- Data Collection : At 123 K (to minimize thermal motion) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL-2018 for hydrogen placement and anisotropic displacement parameters .
- Key Interactions :
- Hydrogen Bonds : O–H···O between hydroxyl groups and benzamide carbonyl (distance ~2.8 Å).
- π-π Stacking : Benzene ring interactions (3.5–4.0 Å) stabilize the lattice .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., cytotoxic IC₅₀ variability)?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized Protocols :
- Use identical cell lines (e.g., HeLa cells) and incubation times (e.g., 48 hours) .
- Normalize to a reference compound (e.g., hydroxyurea) in parallel assays.
- Impurity Profiling :
- Conduct LC-MS/MS to detect byproducts (e.g., hydrolyzed diol derivatives).
- Compare batches using ¹H-NMR to confirm structural integrity .
- Computational Validation :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like tubulin or kinases .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Methodological Answer: Common issues include:
- Disorder in Hydroxyl Groups :
- Apply "ISOR" and "DELU" restraints in SHELXL to model anisotropic displacement .
- Use Hirshfeld surface analysis to map electron density anomalies .
- Twinned Crystals :
- Test for twinning via Rₘᵢₙ metrics. If present, refine using a twin law (e.g., BASF parameter in SHELXL) .
- Weak Diffraction :
- Optimize cryoprotection (e.g., glycerol/paratone-N mixtures) to reduce ice formation .
Q. How can computational methods predict the metabolic stability of this compound, and what in vitro assays validate these predictions?
Methodological Answer: Combine density functional theory (DFT) and ADMET profiling:
- DFT Calculations :
- Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., hydroxyl groups prone to glucuronidation) .
- ADMET Predictions :
- Use SwissADME to estimate CYP450 metabolism and blood-brain barrier permeability .
- In Vitro Validation :
- Microsomal Stability : Incubate with rat liver microsomes; quantify parent compound via LC-MS.
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Data Contradiction Analysis Example
Case : Conflicting IC₅₀ values (0.8 mM vs. 4.3 mM in HeLa cells ).
- Root Cause : Differences in cell passage number or serum concentration in media.
- Resolution :
- Replicate assays under standardized conditions (e.g., DMEM + 10% FBS, passage 15–20).
- Validate via ATP-based viability assays (e.g., CellTiter-Glo®) to exclude false positives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
